3,5-Difluoro-2-methylaniline hydrochloride
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Overview
Description
3,5-Difluoro-2-methylaniline hydrochloride: is a chemical compound with the molecular formula C7H7F2N·HCl. It is a derivative of aniline, where two fluorine atoms are substituted at the 3rd and 5th positions, and a methyl group is substituted at the 2nd position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-methylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Fluorination: The amine groups are subsequently fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 3rd and 5th positions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by fluorination using industrial-grade fluorinating agents. The final product is then purified and converted to its hydrochloride salt for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Difluoro-2-methylaniline hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced derivatives, such as amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry: 3,5-Difluoro-2-methylaniline hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of aniline derivatives. It is also used in the development of fluorinated analogs of biologically active compounds .
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of new drug candidates. Its unique properties, such as increased lipophilicity and metabolic stability, make it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. It is also used in the development of new materials with enhanced properties .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to increased biological activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
3,5-Difluoroaniline: Similar structure but lacks the methyl group at the 2nd position.
2,4-Difluoroaniline: Fluorine atoms are substituted at the 2nd and 4th positions instead of the 3rd and 5th positions.
2-Methylaniline: Lacks the fluorine substitutions.
Uniqueness: 3,5-Difluoro-2-methylaniline hydrochloride is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,5-difluoro-2-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N.ClH/c1-4-6(9)2-5(8)3-7(4)10;/h2-3H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSPJWLAQXEHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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